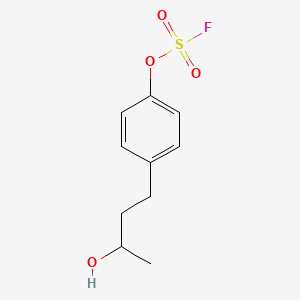
4-(3-Hydroxybutyl)phenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxybutyl)phenylfluoranesulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a hydroxybutyl group and a fluoranesulfonate group, which imparts distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)phenylfluoranesulfonate typically involves the reaction of 4-(3-hydroxybutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxybutyl)phenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxobutyl)phenylfluoranesulfonate or 4-(3-carboxybutyl)phenylfluoranesulfonate.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenylfluoranesulfonates.
Applications De Recherche Scientifique
4-(3-Hydroxybutyl)phenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxybutyl)phenylfluoranesulfonate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the fluoranesulfonate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutylphenol: Lacks the fluoranesulfonate group, making it less reactive in certain chemical reactions.
Phenylfluoranesulfonate: Lacks the hydroxybutyl group, reducing its potential for hydrogen bonding.
Uniqueness
4-(3-Hydroxybutyl)phenylfluoranesulfonate is unique due to the presence of both the hydroxybutyl and fluoranesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13FO4S |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-4-(3-hydroxybutyl)benzene |
InChI |
InChI=1S/C10H13FO4S/c1-8(12)2-3-9-4-6-10(7-5-9)15-16(11,13)14/h4-8,12H,2-3H2,1H3 |
Clé InChI |
NUDIHGFOVWZDFV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OS(=O)(=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
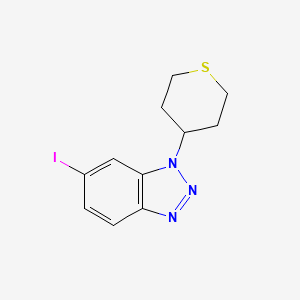
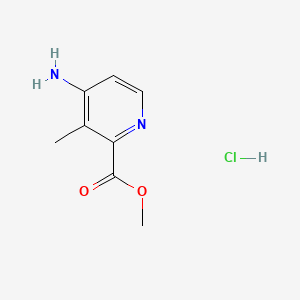
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)



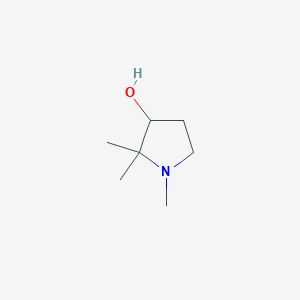
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
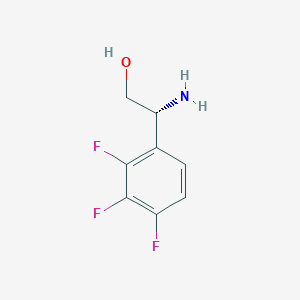
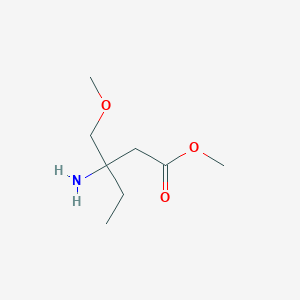
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)

